
Hydrogen fluoride dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen fluoride dihydrate is a chemical compound consisting of hydrogen fluoride and water in a 1:2 molar ratio. It is a colorless, highly corrosive liquid that is known for its ability to dissolve many materials, including glass. This compound is primarily used in industrial applications and scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydrogen fluoride dihydrate can be synthesized by carefully combining hydrogen fluoride with water. The reaction is highly exothermic and must be conducted under controlled conditions to prevent violent reactions. The general reaction is:
HF+2H2O→HF⋅2H2O
Industrial Production Methods: Industrially, hydrogen fluoride is produced by reacting sulfuric acid with fluorite (calcium fluoride):
CaF2+H2SO4→2HF+CaSO4
The hydrogen fluoride gas produced is then dissolved in water to form this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Hydrogen fluoride dihydrate undergoes various chemical reactions, including:
Substitution Reactions: It can react with metals and metal oxides to form metal fluorides.
Hydrolysis: It hydrolyzes to form hydrofluoric acid and water.
Complex Formation: It forms complexes with various metal ions.
Common Reagents and Conditions:
Metals and Metal Oxides: Reacts with metals like aluminum and silicon to form corresponding fluorides.
Water: Hydrolyzes in the presence of water to form hydrofluoric acid.
Major Products Formed:
Metal Fluorides: Such as aluminum fluoride and silicon tetrafluoride.
Hydrofluoric Acid: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
Hydrogen fluoride dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic and inorganic synthesis, particularly in the production of fluorinated compounds.
Biology: Utilized in the study of enzyme mechanisms and protein structures due to its ability to modify biological molecules.
Medicine: Employed in the synthesis of pharmaceuticals, especially those containing fluorine atoms.
Industry: Used in the etching of glass and metals, as well as in the production of high-purity fluorine compounds
Wirkmechanismus
Hydrogen fluoride dihydrate exerts its effects primarily through the release of fluoride ions. These ions can interact with various molecular targets, including enzymes and proteins, altering their structure and function. The compound’s high reactivity is due to the strong electronegativity of fluorine, which allows it to form strong bonds with other elements .
Vergleich Mit ähnlichen Verbindungen
Hydrogen Chloride (HCl): Similar in being a hydrogen halide but less reactive and less corrosive.
Hydrogen Bromide (HBr): Another hydrogen halide with similar properties but lower reactivity.
Hydrogen Iodide (HI): Less reactive compared to hydrogen fluoride due to the larger atomic size of iodine.
Uniqueness: Hydrogen fluoride dihydrate is unique due to its ability to form strong hydrogen bonds, making it highly reactive and capable of dissolving materials like glass. Its high electronegativity and small molecular size contribute to its distinct chemical behavior .
Eigenschaften
CAS-Nummer |
64554-67-2 |
|---|---|
Molekularformel |
FH5O2 |
Molekulargewicht |
56.037 g/mol |
IUPAC-Name |
dihydrate;hydrofluoride |
InChI |
InChI=1S/FH.2H2O/h1H;2*1H2 |
InChI-Schlüssel |
VIXCQEYUSKSFNN-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



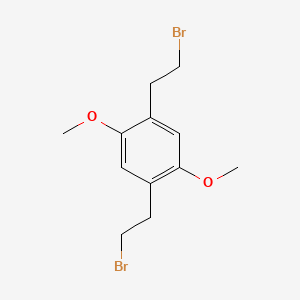

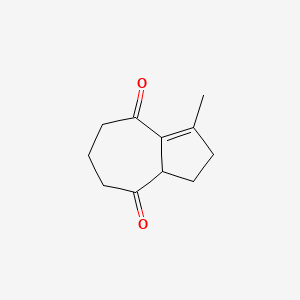
![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)
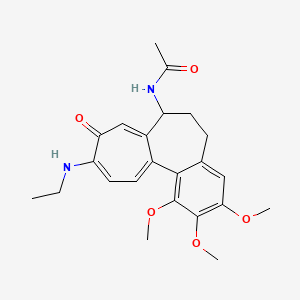
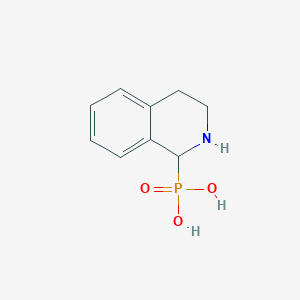
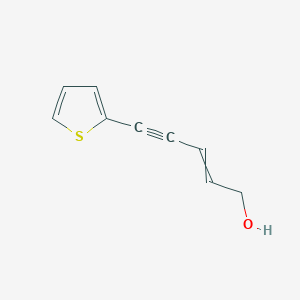
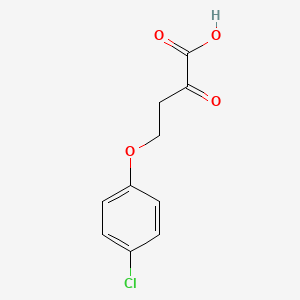
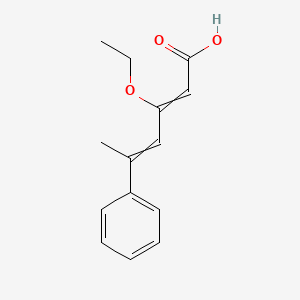
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
